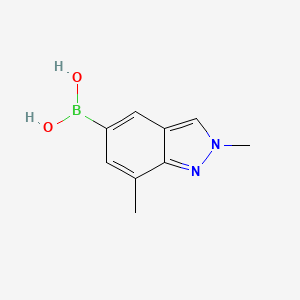

(2,7-dimethyl-2H-indazol-5-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2,7-dimethyl-2H-indazol-5-yl)boronic acid is a boronic acid derivative that features a boron atom bonded to a phenyl ring substituted with a 2,7-dimethyl-2H-indazole moiety. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the transition metal-catalyzed reaction, such as palladium-catalyzed cross-coupling reactions . Another approach involves the reductive cyclization of appropriate precursors .

Industrial Production Methods

Industrial production methods for boronic acids often involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and mild reaction conditions . These methods are optimized for high yield and purity, often using automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(2,7-dimethyl-2H-indazol-5-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding alcohols or ketones.

Reduction: Formation of boronates.

Substitution: Participation in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds .

Scientific Research Applications

Chemistry

In chemistry, (2,7-dimethyl-2H-indazol-5-yl)boronic acid is widely used in the synthesis of complex organic molecules through cross-coupling reactions .

Biology

In biological research, boronic acids are explored for their potential as enzyme inhibitors, particularly proteasome inhibitors .

Medicine

In medicine, boronic acid derivatives are investigated for their therapeutic potential, including anticancer and antibacterial properties .

Industry

Industrially, boronic acids are used in the manufacture of pharmaceuticals, agrochemicals, and advanced materials .

Mechanism of Action

The mechanism of action of (2,7-dimethyl-2H-indazol-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in enzyme inhibition, where the boronic acid moiety interacts with active site residues .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other boronic acids such as (2-methyl-2H-indazol-5-yl)boronic acid and 7-methyl-1H-indazole-5-boronic acid .

Uniqueness

What sets (2,7-dimethyl-2H-indazol-5-yl)boronic acid apart is its specific substitution pattern, which can influence its reactivity and binding properties. This makes it a valuable tool in synthetic chemistry and drug discovery .

Biological Activity

(2,7-Dimethyl-2H-indazol-5-yl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in drug design and development. This article reviews the biological activity of this compound, summarizing findings from various studies and highlighting its potential therapeutic applications.

- Molecular Formula : C9H11BN2O2

- Molecular Weight : 179.01 g/mol

- CAS Number : 1786614-09-1

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules. It may act as an enzyme inhibitor or modulator, influencing various biochemical pathways. The boronic acid moiety allows for interactions with serine and threonine residues in proteins, which can lead to altered enzymatic activity.

Anticancer Activity

Several studies have explored the anticancer potential of indazole derivatives, including this compound. Indazole compounds have been shown to exhibit significant antiproliferative effects against various cancer cell lines. For example:

- Cell Lines Tested : H1975 (lung cancer), PC9 (lung cancer), and HeLa (cervical cancer).

- IC50 Values : Some derivatives demonstrated IC50 values in the nanomolar range, indicating potent activity against these cell lines .

Antimicrobial Activity

Research has indicated that indazole derivatives possess antimicrobial properties. For instance:

- Pathogens Tested : Candida albicans and Giardia intestinalis.

- Activity : Compounds similar to this compound have shown effective inhibition of these pathogens with IC50 values lower than 1 µM .

Anti-inflammatory Activity

The anti-inflammatory potential of indazole derivatives has also been evaluated:

- Target Enzyme : Cyclooxygenase-2 (COX-2).

- Findings : Certain derivatives exhibited significant inhibition of COX-2 activity, suggesting a role in managing inflammatory conditions .

Case Studies

- Study on Anticancer Activity :

- Study on Antimicrobial Properties :

Comparative Analysis

The table below summarizes the biological activities of this compound compared to other similar compounds:

| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity (IC50) | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | 38.6 nM | <1 µM | COX-2 Inhibition |

| 2-(4-Chlorophenyl)-indazole | 25 nM | <0.5 µM | Moderate |

| 1H-Indazole derivative | 20 nM | <0.8 µM | Significant |

Properties

Molecular Formula |

C9H11BN2O2 |

|---|---|

Molecular Weight |

190.01 g/mol |

IUPAC Name |

(2,7-dimethylindazol-5-yl)boronic acid |

InChI |

InChI=1S/C9H11BN2O2/c1-6-3-8(10(13)14)4-7-5-12(2)11-9(6)7/h3-5,13-14H,1-2H3 |

InChI Key |

PRDDJPKLVPKQSG-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC2=CN(N=C2C(=C1)C)C)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.